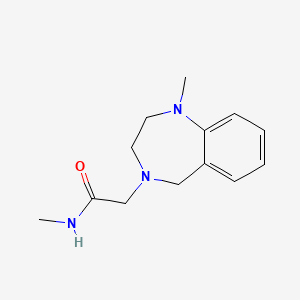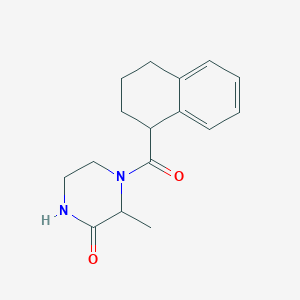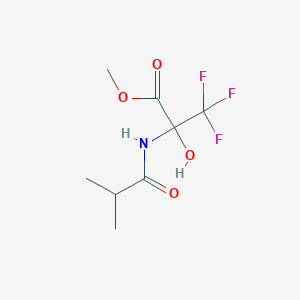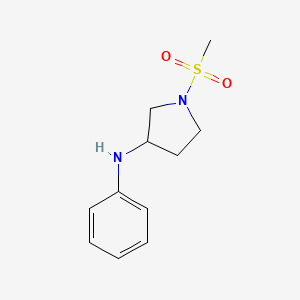
N-methyl-2-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-2-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)acetamide, also known as Ro 15-1788 or flumazenil, is a selective antagonist of the benzodiazepine receptor. It was first synthesized in the 1980s and has since been used in scientific research to investigate the role of benzodiazepine receptors in the brain.
作用机制
N-methyl-2-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)acetamide 15-1788 acts as a competitive antagonist at the benzodiazepine receptor, which is a subtype of the GABA-A receptor. By binding to the benzodiazepine receptor, this compound 15-1788 blocks the effects of benzodiazepines, which enhance the activity of GABA, an inhibitory neurotransmitter in the brain. This results in a decrease in neuronal excitability and anxiolysis.
Biochemical and Physiological Effects:
This compound 15-1788 has been shown to have a number of biochemical and physiological effects. It has been shown to block the effects of benzodiazepines on memory, anxiety, and sleep, as well as to reverse benzodiazepine-induced sedation and respiratory depression. This compound 15-1788 has also been shown to increase the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the body's stress response.
实验室实验的优点和局限性
N-methyl-2-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)acetamide 15-1788 has several advantages for use in lab experiments. It is a highly selective antagonist of the benzodiazepine receptor, which allows for precise manipulation of this receptor subtype. It is also relatively easy to synthesize and has a long half-life, which allows for sustained blockade of the benzodiazepine receptor. However, this compound 15-1788 has some limitations. It is not effective at blocking the effects of all benzodiazepines, and its effects can be influenced by factors such as dose, route of administration, and individual differences in metabolism.
未来方向
There are several future directions for research on N-methyl-2-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)acetamide 15-1788. One area of interest is the role of the benzodiazepine receptor in the development of addiction and substance use disorders. This compound 15-1788 has been shown to reduce the reinforcing effects of drugs of abuse, suggesting that this receptor subtype may be a target for the development of new treatments for addiction. Another area of interest is the development of new benzodiazepine receptor antagonists with improved selectivity and efficacy. Finally, research on the physiological and biochemical effects of this compound 15-1788 may lead to a better understanding of the role of the benzodiazepine receptor in normal brain function and disease states.
合成方法
The synthesis of N-methyl-2-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)acetamide 15-1788 involves several steps, including the reaction of 2-amino-5-chlorobenzophenone with ethyl formate to yield 2-ethoxycarbonylamino-5-chlorobenzophenone. This compound is then reacted with hydrazine to produce 2-amino-5-chlorobenzophenone hydrazone, which is further reacted with methyl acetoacetate to give 2-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)acetohydrazide. Finally, this compound is reacted with methyl iodide to yield this compound 15-1788.
科学研究应用
N-methyl-2-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)acetamide 15-1788 has been used extensively in scientific research to investigate the role of benzodiazepine receptors in the brain. It has been used to study the effects of benzodiazepines on memory, anxiety, and sleep, as well as the mechanisms underlying benzodiazepine tolerance and withdrawal.
属性
IUPAC Name |
N-methyl-2-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-14-13(17)10-16-8-7-15(2)12-6-4-3-5-11(12)9-16/h3-6H,7-10H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRHGRIZUHQKNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCN(C2=CC=CC=C2C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-fluoro-3-methylbenzamide](/img/structure/B7562032.png)
![2-(cyclopropanecarbonylamino)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B7562036.png)


![[2-bromo-4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-6-methoxyphenyl] 4-methoxybenzoate](/img/structure/B7562053.png)
![(5-Bromofuran-2-yl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7562056.png)



![6-(4-Benzylpiperidine-1-carbonyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7562089.png)

![N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]thiomorpholine-4-carboxamide](/img/structure/B7562119.png)
![2,6-dimethyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7562127.png)